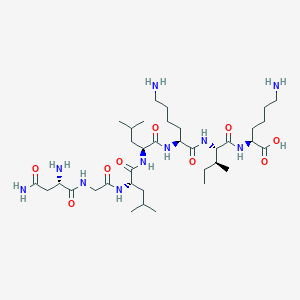![molecular formula C11H15N7O3 B12571740 4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid CAS No. 190334-37-3](/img/structure/B12571740.png)
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes acetamido and hydrazinylmethylidene groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:
Hydrazinylmethylidene Introduction: The hydrazinylmethylidene groups are introduced via a condensation reaction with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The acetamido and hydrazinylmethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido and hydrazinylmethylidene groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidobenzoic acid: Similar in structure but lacks the hydrazinylmethylidene groups.
3,5-Diaminobenzoic acid: Contains amino groups instead of acetamido and hydrazinylmethylidene groups.
Uniqueness
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid is unique due to the presence of both acetamido and hydrazinylmethylidene groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.
Propiedades
Número CAS |
190334-37-3 |
|---|---|
Fórmula molecular |
C11H15N7O3 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
4-acetamido-3,5-bis(hydrazinylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C11H15N7O3/c1-6(19)18-10-8(14-4-16-12)2-7(11(20)21)3-9(10)15-5-17-13/h2-5H,12-13H2,1H3,(H,14,16)(H,15,17)(H,18,19)(H,20,21) |
Clave InChI |
CRCXGUIVBYYTMX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1N=CNN)C(=O)O)N=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)
![{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane](/img/structure/B12571684.png)
![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)


![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)

![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)

![3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid](/img/structure/B12571739.png)
